molecular formula C7H4BrF3Mg B3133621 (2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF CAS No. 395-47-1

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

Cat. No. B3133621
CAS RN: 395-47-1
M. Wt: 249.31 g/mol
InChI Key: AVYSOCADRZXHTI-UHFFFAOYSA-M
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Description

(2-(Trifluoromethyl)phenyl)magnesium bromide , often abbreviated as TFMPMgBr , is a Grignard reagent . It consists of a phenyl group substituted with a trifluoromethyl (CF₃) moiety, attached to a magnesium atom. This compound plays a crucial role in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.



Synthesis Analysis

TFMPMgBr is typically synthesized by reacting (2-(Trifluoromethyl)phenyl)bromide with magnesium metal in anhydrous tetrahydrofuran (THF) . The Grignard reaction involves the nucleophilic addition of the magnesium atom to the bromide, resulting in the formation of TFMPMgBr.



Molecular Structure Analysis

The molecular formula of TFMPMgBr is C₇H₄BrF₃MgO , with a molecular weight of 265.31 g/mol . Its structure comprises the phenyl ring, the trifluoromethyl group, and the magnesium-bromine bond.



Chemical Reactions Analysis

TFMPMgBr participates in various chemical reactions:



  • Cross-Coupling Reactions : It serves as a valuable reagent for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

  • Preparation of Chromanol Derivatives : Used in the synthesis of CETP inhibitors for cardiovascular disease treatment.

  • Stille Coupling, Mitsunobu Reaction, and Aziridine Ring-Opening : These reactions can yield diverse organic compounds.



Physical And Chemical Properties Analysis


  • Concentration : The solution is 0.50 M in THF.

  • Density : At 25°C , the density is 0.975 g/mL .


Scientific Research Applications

Preparation of Fluorinated Compounds

"(2-(Trifluoromethyl)phenyl)magnesium bromide" has been employed in the preparation of tri- and difluoromethylsilanes via a magnesium metal-mediated reductive tri- and difluoromethylation process. This method showcases its use in synthesizing fluorinated compounds, which are significant in the development of materials and chemicals with unique properties, such as increased chemical and thermal stability (Prakash, Hu, & Olah, 2003).

Stereoselective Synthesis

The reagent has demonstrated utility in the stereochemical control of the ring opening of tetrahydropyrans, indicating its role in producing stereochemically complex molecules. This application is crucial for the synthesis of chiral molecules, which have implications in pharmaceuticals, agrochemicals, and materials science (Mellor & El-Sagheer, 2000).

Reductive Nucleophilic Trifluoromethylation

It's also used in an unprecedented reductive nucleophilic trifluoromethylation of aldehydes, offering an alternative method for the efficient trifluoromethylation of aldehydes. This process is significant for introducing trifluoromethyl groups into molecules, enhancing their physicochemical properties for potential applications in various fields (Zhao et al., 2010).

Magnesium Hydroxide and Oxide Synthesis

Though indirectly related, studies on magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) synthesis and applications provide insight into broader uses of magnesium-based compounds. These compounds have applications ranging from flame retardants to catalysts and adsorbents, showing the wide-ranging impact of magnesium compounds in scientific research and practical applications (Pilarska, Klapiszewski, & Jesionowski, 2017).

Electrochemical Applications

In the field of energy storage, magnesium-based reagents like "(2-(Trifluoromethyl)phenyl)magnesium bromide" have potential applications in developing electrolyte solutions for rechargeable magnesium batteries. These solutions are crucial for achieving high thermal stability, reversible Mg deposition, and enabling the use of high voltage, high-capacity Mg insertion materials (Mizrahi et al., 2008).

Safety And Hazards


  • Signal Word : Danger

  • Hazard Statements : Includes flammability (H225), acute toxicity (H302), skin corrosion (H314), and respiratory irritation (H335, H336).

  • Precautionary Measures : Handle with care, use appropriate protective equipment, and avoid contact with skin, eyes, and inhalation.


Future Directions

Research on TFMPMgBr continues to explore its applications in synthetic chemistry. Investigating novel reactions and optimizing its use in complex molecule synthesis are promising avenues.


properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSOCADRZXHTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265865
Record name 2-(Trifluoromethyl)phenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

CAS RN

395-47-1
Record name 2-(Trifluoromethyl)phenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

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